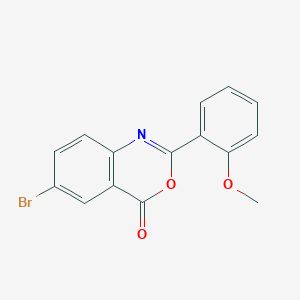

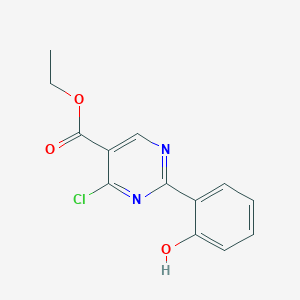

![molecular formula C16H14N2O4 B5654284 2-{[4-(acetylamino)benzoyl]amino}benzoic acid CAS No. 60498-40-0](/img/structure/B5654284.png)

2-{[4-(acetylamino)benzoyl]amino}benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound involves several steps, beginning with the ring opening of N-acylisatin followed by reactions under both conventional heating and microwave irradiation. Key methodologies include the Friedel-Crafts reaction from o-phthalic anhydride and acetanilide using AlCl_3 as a catalyst, and the use of OxymaPure/DIC for coupling to different amino acid esters, resulting in excellent yield and purity. The process demonstrates the compound's robust synthetic accessibility through various chemical reactions, including acylation, nitration, and catalytic hydrogenation (El‐Faham et al., 2013); (Zhao-feng, 2006).

Molecular Structure Analysis

The molecular structure of "2-{[4-(acetylamino)benzoyl]amino}benzoic acid" and its analogues has been elucidated using various spectroscopic techniques, including FT-IR, NMR, and elemental analysis. Crystallographic studies reveal a highly twisted molecule with significant dihedral angles between aromatic rings, indicating complex intramolecular interactions and stability (Liu & Long, 2023).

Chemical Reactions and Properties

The compound and its derivatives exhibit a range of chemical behaviors, including the ability to form acid-acid dimers and participate in preferential crystallization. Its reactivity has been harnessed in the synthesis of various bioactive molecules, demonstrating its versatility in chemical transformations (Aydın et al., 2010).

Physical Properties Analysis

The physical properties of "this compound" derivatives, such as melting points, solubility, and crystallization behavior, have been extensively studied. These studies provide insight into the compound's stability and behavior under different environmental conditions, which is crucial for its application in various fields (Shiraiwa et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents and participation in various chemical reactions, underscore the compound's utility in synthetic chemistry. Its ability to undergo transformations, such as acetylation and coupling reactions, highlights its potential as a building block for more complex molecules (Khan et al., 2012).

属性

IUPAC Name |

2-[(4-acetamidobenzoyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-10(19)17-12-8-6-11(7-9-12)15(20)18-14-5-3-2-4-13(14)16(21)22/h2-9H,1H3,(H,17,19)(H,18,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLGHEZFSBHXRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354098 |

Source

|

| Record name | STK026526 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60498-40-0 |

Source

|

| Record name | Benzoic acid, 2-[[4-(acetylamino)benzoyl]amino]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60498-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | STK026526 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-(6-methoxypyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5654208.png)

![1-(cyclopropylcarbonyl)-N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5654239.png)

![2-(2-isopropyl-1H-imidazol-1-yl)-N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}propanamide](/img/structure/B5654253.png)

![6-cyclopropyl-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrimidin-4-amine](/img/structure/B5654260.png)

![7-(1,3-benzoxazol-2-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5654275.png)

![4-(methoxymethyl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine](/img/structure/B5654283.png)

![4-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine](/img/structure/B5654291.png)

![N-[2-(hydroxymethyl)phenyl]-3-methoxybenzamide](/img/structure/B5654303.png)